Netupitant N-Oxide
CAS No.: 910808-11-6
Cat. No.: VC3736976
Molecular Formula: C30H32F6N4O2
Molecular Weight: 594.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 910808-11-6 |
---|---|
Molecular Formula | C30H32F6N4O2 |
Molecular Weight | 594.6 g/mol |
IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide |
Standard InChI | InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 |
Standard InChI Key | FKUOVQVMCOPBJS-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] |
Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Chemical Nomenclature and Identification
Netupitant N-Oxide, also identified as Netupitant metabolite M2, is a metabolic derivative of netupitant formed through N-oxidation. The compound is formally recognized by the IUPAC name 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide . This metabolite has been assigned the CAS registry number 910808-11-6 and is additionally recognized by the UNII identifier 5Q2I9HLY8W . The systematic identification of Netupitant N-Oxide provides a fundamental framework for understanding its molecular structure and its relationship to the parent compound.
Molecular Structure and Formula
Netupitant N-Oxide possesses the molecular formula C30H32F6N4O2, with a calculated molecular weight of 594.6 g/mol . The structural configuration retains the core framework of netupitant but includes an oxidized nitrogen atom within the piperazine ring, creating the N-oxide functional group. This oxidative modification introduces additional polarity to the molecule while preserving the essential pharmacophore elements responsible for receptor binding. The structure features multiple aromatic rings, including the trifluoromethyl-substituted phenyl groups that contribute to its lipophilic properties.
Physical and Chemical Properties
Physicochemical Characteristics
The physicochemical profile of Netupitant N-Oxide reflects its complex molecular structure. With a calculated XLogP3-AA value of 6.2, the compound demonstrates significant lipophilicity despite the presence of the N-oxide group . This property influences its distribution within biological systems and membrane permeability. The compound contains no hydrogen bond donors but possesses 10 hydrogen bond acceptors, indicating potential for interactions with target proteins and water molecules in physiological environments . Additionally, Netupitant N-Oxide has 5 rotatable bonds, which confer conformational flexibility that may influence receptor binding dynamics.
Spectroscopic and Analytical Properties
Mass spectrometric analysis identifies Netupitant N-Oxide with an exact mass of 594.24294525 Da . This precise mass signature facilitates its detection and quantification in biological samples during pharmacokinetic studies. Research utilizing high-resolution mass spectrometry has identified the N-oxide metabolite with an m/z value of 609.2292 following additional hydroxylation . These spectroscopic properties provide essential analytical parameters for monitoring the compound's formation and presence in biological matrices during metabolism studies.
Metabolic Formation and Pathway
Biotransformation of Netupitant
Netupitant N-Oxide represents one of three principal metabolites formed during the metabolic processing of netupitant in the human body. The parent compound netupitant undergoes extensive biotransformation once absorbed, with the N-oxide derivative (M2) emerging as a major metabolic product alongside the desmethyl derivative (M1) and OH-methyl derivative (M3) . The formation of Netupitant N-Oxide occurs primarily through oxidative metabolism mediated by cytochrome P450 enzymes in the liver, with CYP3A4 serving as the predominant enzyme responsible for this transformation . Secondary contributions to this metabolic pathway come from CYP2C9 and CYP2D6 enzymes, though to a lesser extent than CYP3A4.
Simulated Metabolic Processes
Recent research has explored alternative approaches to studying the oxidative metabolism of netupitant. Electrochemical methods utilizing a boron-doped diamond working electrode have successfully mimicked the N-oxidation process that produces Netupitant N-Oxide in biological systems . This electrochemical simulation represents a valuable tool for investigating metabolite formation without requiring biological matrices or enzyme systems. Such techniques offer potential advantages for synthesizing Netupitant N-Oxide for further pharmacological and toxicological investigations, while also enabling the identification of previously unknown metabolites that may have clinical relevance.
Pharmacological Significance
Contribution to Therapeutic Effects
Analytical Detection and Quantification
Chromatographic and Spectrometric Methods
The identification and quantification of Netupitant N-Oxide in biological samples typically employs sophisticated analytical techniques combining chromatographic separation with mass spectrometric detection. High-performance liquid chromatography (HPLC) with reversed-phase methodology provides effective separation of the metabolite from parent compound and other metabolic products . Subsequent analysis using high-resolution mass spectrometry enables precise identification based on molecular mass and fragmentation patterns. These analytical approaches support both pharmacokinetic studies and quality control processes in pharmaceutical development.
Electrochemical Simulation Techniques
Pharmacokinetic Considerations
Metabolic Interactions
The formation of Netupitant N-Oxide through CYP3A4-mediated metabolism introduces potential for drug interactions that may affect its concentration. Inhibitors of CYP3A4 could theoretically increase plasma levels of parent netupitant while potentially decreasing the formation of metabolites including Netupitant N-Oxide . Conversely, inducers of CYP3A4 might accelerate netupitant metabolism, potentially altering the balance between parent compound and its metabolites. These metabolic considerations may have clinical implications when netupitant is administered concurrently with other medications that influence cytochrome P450 activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume